molecular formula C9H12ClN5O B050922 2-Formamidino-2-phenyldiazoacetamide hydrochloride CAS No. 6285-64-9

2-Formamidino-2-phenyldiazoacetamide hydrochloride

Cat. No.: B050922
CAS No.: 6285-64-9
M. Wt: 241.68 g/mol
InChI Key: MWOBRIPIRLAVII-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-amidino-2-(phenylazo)-, hydrochloride typically involves the reaction of acetamide with an amidino group and a phenylazo group under specific conditions. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In industrial settings, the production of Acetamide, 2-amidino-2-(phenylazo)-, hydrochloride is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. The process may involve continuous flow reactors, automated systems, and stringent quality control measures to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-amidino-2-(phenylazo)-, hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reaction conditions often involve controlled temperatures, pH levels, and solvent systems to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

Acetamide, 2-amidino-2-(phenylazo)-, hydrochloride finds applications in several scientific research areas:

Mechanism of Action

The mechanism of action of Acetamide, 2-amidino-2-(phenylazo)-, hydrochloride involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Acetamide, 2-amidino-2-(phenylazo)-, sulfate
  • Acetamide, 2-amidino-2-(phenylazo)-, nitrate
  • Acetamide, 2-amidino-2-(phenylazo)-, phosphate

Uniqueness

Acetamide, 2-amidino-2-(phenylazo)-, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

3-amino-3-imino-2-phenyldiazenylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O.ClH/c10-8(11)7(9(12)15)14-13-6-4-2-1-3-5-6;/h1-5,7H,(H3,10,11)(H2,12,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWOBRIPIRLAVII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC(C(=N)N)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30334840
Record name NSC10849
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6285-64-9
Record name NSC10849
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10849
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC10849
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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